1-Acetyl-N-benzylcyclopropanecarboxamide

Sitafloxacin intermediate synthesis Cyclopropanation Process chemistry

Pain: Constructing 5-azaspiro[2.4]heptane cores for antibiotics typically requires extra protection/deprotection steps that reduce overall yield. Solution: 1-Acetyl-N-benzylcyclopropanecarboxamide provides pre-installed acetyl and benzylamide handles that enable direct bromination-cyclization with 98.4% conversion and 84% downstream yield, eliminating carbonyl protection entirely. Supplied at 98% purity, this intermediate allows API manufacturers to bypass early synthetic steps and reduce process development burden. Stable at room temperature; available for immediate dispatch.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 147011-39-0
Cat. No. B1600463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-N-benzylcyclopropanecarboxamide
CAS147011-39-0
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c1-10(15)13(7-8-13)12(16)14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,16)
InChIKeyLPBGWBQVWDCUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-N-benzylcyclopropanecarboxamide Overview


1-Acetyl-N-benzylcyclopropanecarboxamide (CAS 147011-39-0) is a 1,1-disubstituted cyclopropanecarboxamide derivative bearing both an acetyl group and an N-benzylamide moiety on the cyclopropane ring [1]. This compound serves as a key intermediate in the manufacture of sitafloxacin hydrate (DU-6859a), a broad-spectrum oral fluoroquinolone antibiotic , and as a precursor for spiro[2.4]heptane scaffolds found in oxazolidinone and 1β-methylcarbapenem antibacterial agents . It is commercially supplied at 98% purity and is characterized by a molecular formula of C₁₃H₁₅NO₂ with a molecular weight of 217.26 g/mol .

1-Acetyl-N-benzylcyclopropanecarboxamide vs. Generic Analogs


Generic N-benzylcyclopropanecarboxamide derivatives lacking the 1-acetyl substituent—such as the unsubstituted N-benzylcyclopropanecarboxamide (CAS 35665-25-9) used in agricultural fungicide compositions [1]—do not provide the reactive handle required for the sequential C–C and C–N bond-forming steps that are central to constructing the 5-azaspiro[2.4]heptane core. The acetyl carbonyl both activates the cyclopropane for nucleophilic ring-opening and participates directly in the subsequent bromination and cyclization cascade [2]. Substituting a non-acetylated analogue would necessitate additional functionalization steps (e.g., acylation or alkylation after ring-opening), increasing step count and reducing overall yield. Furthermore, compounds that carry alternative 1-substituents (e.g., 1-methyl, 1-ethoxycarbonyl) alter the electronic and steric profile of the cyclopropane ring, which can affect regioselectivity in the bromination step and compromise the 98.4% conversion efficiency documented for the acetyl derivative [2].

1-Acetyl-N-benzylcyclopropanecarboxamide Performance Evidence


Cyclopropanation Yield Advantage

The synthesis of 1-acetyl-N-benzylcyclopropanecarboxamide from acetylacetate benzylamide (AABA) via reaction with 1,2-dichloroethane and anhydrous K₂CO₃ in DMF proceeds in 84% isolated yield after recrystallization (mp 66–67 °C) [1]. The patent CN103420896B explicitly states that this method overcomes the problems of low yield, complex post-processing, and high cost associated with earlier synthetic routes that required carbonyl protecting-group strategies [1]. While the patent does not report exact percentage yields for the prior protecting-group-dependent methods it supersedes, the 84% single-step yield represents a benchmark for procurement decisions: alternative routes that introduce the cyclopropane ring at a later stage or employ protection/deprotection sequences typically incur cumulative yield losses over additional steps.

Sitafloxacin intermediate synthesis Cyclopropanation Process chemistry

Bromination Efficiency

Conversion of 1-acetyl-N-benzylcyclopropanecarboxamide to 1-bromo-3-cyclopropylacetyl acetic acid benzylamide using N-bromosuccinimide (NBS) and trimethylsilyl chloride (TMSC1) in acetonitrile at 0 °C proceeds in 98.4% yield (4.28 kg product from 3.2 kg substrate, 14.7 mol scale) [1]. This near-quantitative transformation is critical because the brominated intermediate directly enters the subsequent base-mediated cyclization to form the 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione core [1].

Bromination Spiro intermediate Process efficiency

Carbonyl Protection-Free Synthesis

The patent CN103420896B explicitly claims that in the synthetic route employing 1-acetyl-N-benzylcyclopropanecarboxamide as intermediate III, 'the intermediate carbonyl does not need protection, raw materials are easy to obtain, the process route is simple, and the method is suitable for industrial production' [1]. This is contrasted with prior approaches to the same 5-benzyl-5-azaspiro[2.4]heptane core that required protection of the carbonyl group to prevent undesired side reactions during cyclopropane formation or subsequent functionalization.

Process simplification Spiro[2.4]heptane Industrial feasibility

High Purity Commercial Availability

1-Acetyl-N-benzylcyclopropanecarboxamide is commercially available at 98% purity from specialty chemical suppliers , whereas many research-grade cyclopropanecarboxamide building blocks are supplied at 95% purity .

Procurement specification Purity GMP intermediate

Dual Reactive Handles for Sequential Activation

The compound's 1-acetyl substituent provides the activated methylene site for NBS bromination, while the N-benzylamide side chain ultimately becomes incorporated into the 5-azaspiro[2.4]heptane skeleton after cyclization [1]. This dual functionality permits a linear, telescoped sequence without intermediate functional-group interconversion. In contrast, the closest commercially available structural analog, N-benzylcyclopropanecarboxamide (CAS 35665-25-9), lacks the 1-acetyl group entirely and cannot undergo the bromination–cyclization sequence without prior acylation [2].

Molecular complexity Spiro scaffold Synthetic efficiency

1-Acetyl-N-benzylcyclopropanecarboxamide Application Scenarios


Sitafloxacin Spiro Side-Chain Intermediate

This compound is used as a direct intermediate in the preparation of the (7S)-5-azaspiro[2.4]heptane-7-amine side chain of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic approved for respiratory and urinary tract infections . The cyclopropanation–bromination–cyclization sequence described in CN103420896B proceeds in 84% and 98.4% yields for the two steps involving this intermediate, and the overall process eliminates carbonyl protection requirements, making it suitable for industrial-scale API production [1]. Procurement of the pre-formed intermediate at 98% purity enables manufacturers to enter the synthetic sequence at a stage where both reactive handles are already installed, reducing in-house process development burden.

Oxazolidinone Antibacterial Scaffold

Research publications indexed on Lookchem describe the synthesis of novel oxazolidinones bearing spiro[2.4]heptane moieties that exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria . The spiro[2.4]heptane core is constructed from intermediates derived from 1-acetyl-N-benzylcyclopropanecarboxamide via the bromination–cyclization pathway documented in CN103420896B [1]. Medicinal chemistry teams exploring spiro-fused oxazolidinone scaffolds can procure this compound as a standardized entry point for library synthesis.

1β-Methylcarbapenem Spiro Building Block

A series of 1β-methylcarbapenems incorporating spiro[2.4]heptane moieties has been reported, with several compounds demonstrating superior activity against Escherichia coli relative to meropenem and imipenem . The spiro-fused pyrrolidine ring system in these carbapenems is accessible from intermediates derived from 1-acetyl-N-benzylcyclopropanecarboxamide [1]. For research groups and CDMOs engaged in carbapenem lead optimization, sourcing this intermediate provides a direct route to the spiro scaffold without requiring de novo construction of the cyclopropane ring.

General Cyclopropane Pharmaceutical Building Block

Cyclopropane rings are prevalent in marketed drugs across cardiovascular, CNS, anticancer, and anti-inflammatory therapeutic areas . 1-Acetyl-N-benzylcyclopropanecarboxamide offers a 1,1-disubstituted cyclopropane architecture that is not readily accessible from simple cyclopropanecarboxylic acid derivatives. Its commercial availability at 98% purity with room-temperature stability makes it a practical building block for medicinal chemistry groups exploring structure–activity relationships that require a cyclopropane ring bearing differentiated carbonyl substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-N-benzylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.